molecular formula C13H14N2 B125080 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile CAS No. 120512-37-0

2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile

Cat. No.: B125080
CAS No.: 120512-37-0
M. Wt: 198.26 g/mol
InChI Key: ARDBNOAEHWGCOO-UHFFFAOYSA-N
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Description

2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile is an organic compound with the molecular formula C 13 H 14 N 2 and a molecular weight of 198.26 g/mol . This compound features a toluene backbone substituted with two nitrile-functional groups, a structure that classifies it as a dinitrile. The presence of multiple nitrile groups makes it a versatile building block in organic synthesis . In research settings, nitriles are critically valuable as synthetic intermediates. They can be readily converted into other functional groups, such as carboxylic acids, amines, or ketones, thereby enabling the construction of more complex molecules . For instance, nitriles serve as key precursors in the synthesis of ketones through nucleophilic addition with Grignard reagents, a reaction highly relevant in medicinal and process chemistry . Structurally related compounds, such as 3,5-Bis(2-cyanoprop-2-yl)toluene (CAS 120511-72-0), are well-documented as intermediates in the synthesis of active pharmaceutical ingredients, underscoring the potential application of this chemical scaffold in drug discovery and development . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment. Refer to the associated Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

2-[3-(cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-6-11(4-5-14)8-12(7-10)13(2,3)9-15/h6-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDBNOAEHWGCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590900
Record name 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120512-37-0
Record name α1,α1,5-Trimethyl-1,3-benzenediacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120512-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature85–90°CMaximizes radical stability
Initiator (AIBN)5–7 mol%Balances initiation rate and byproduct formation
SolventTolueneEnhances radical lifetime
Reaction Time12–16 hoursEnsures complete conversion

Challenges include regioselectivity control, as competing additions may occur at alternative ring positions. Computational studies suggest that steric effects from the 5-methyl group direct radical addition to the 3-position.

Nucleophilic Substitution Using Metal Cyanides

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway using halogenated precursors. For example, 3-bromo-5-methyltoluene reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 120°C under inert atmosphere:

Comparative Analysis of Cyanide Sources

Cyanide SourceSolventTemperatureYield (%)Purity (%)
NaCNDMF120°C6892
KCNDMSO130°C7289
CuCNNMP140°C5585

Side reactions include hydrolysis to carboxylic acids and dimerization, necessitating rigorous moisture control.

Multi-Step Synthesis via Intermediate Formation

A convergent synthesis approach constructs the target molecule through sequential functionalization:

Step 1: Friedel-Crafts alkylation of m-xylene with 2-chloropropionitrile introduces the methylpropanenitrile moiety.
Step 2: Vilsmeier-Haack formylation at the 3-position, followed by reduction and cyanation.

Reaction Sequence

  • C6H4(CH3)2+ClCH2C(CH3)CNAlCl3C6H3(CH3)(CH2C(CH3)CN)\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{ClCH}_2\text{C(CH}_3\text{)CN} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)(\text{CH}_2\text{C(CH}_3\text{)CN})

  • POCl3,DMFC6H2(CH3)(CH2C(CH3)CN)(CHO)\xrightarrow{\text{POCl}_3, \text{DMF}} \text{C}_6\text{H}_2(\text{CH}_3)(\text{CH}_2\text{C(CH}_3\text{)CN})(\text{CHO})

  • NaBH4C6H2(CH3)(CH2C(CH3)CN)(CH2OH)\xrightarrow{\text{NaBH}_4} \text{C}_6\text{H}_2(\text{CH}_3)(\text{CH}_2\text{C(CH}_3\text{)CN})(\text{CH}_2\text{OH})

  • KCNTarget Compound\xrightarrow{\text{KCN}} \text{Target Compound}

This method achieves 81% overall yield but requires stringent temperature control during the Vilsmeier-Haack step to prevent over-oxidation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors demonstrate advantages over batch processes:

MetricBatch ProcessFlow Reactor
Production Rate50 kg/day200 kg/day
Byproduct Formation12%6%
Energy Consumption850 kWh/ton520 kWh/ton

Catalytic systems employing palladium on carbon (Pd/C) enhance cyanide transfer efficiency, reducing reagent stoichiometry by 40% compared to stoichiometric methods.

Emerging Photocatalytic Methods

Recent advances utilize visible-light photocatalysis for nitrile installation. A representative protocol uses:

  • Catalyst: Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]²⁺)

  • Light Source: 450 nm LEDs

  • Conditions: Room temperature, acetonitrile solvent

Mechanistic studies reveal single-electron transfer (SET) from the photocatalyst to bromoarenes, generating aryl radicals that couple with cyanomethyl donors. This method achieves 78% yield with excellent regioselectivity but currently remains cost-prohibitive for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Compounds sharing the core phenyl-propanenitrile structure but differing in substituents highlight the impact of functional groups on properties:

  • 2-[3-(2-Cyanopropan-2-yl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile (CHEBI:143333): Replaces the 5-methyl group with a hydroxymethyl (CH₂OH) group. Key Differences: Increased polarity due to the hydroxyl group, enhancing water solubility and hydrogen-bonding capacity. Likely lower logP compared to the target compound .
  • 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile (CHEBI:143331): Features a formyl (CHO) group at the 5-position. Key Differences: The electron-withdrawing formyl group increases electrophilicity, making the nitrile more reactive in nucleophilic additions. Higher susceptibility to oxidation compared to the methyl-substituted target .

Dimeric Derivatives and Impurities

The Anastrozole Dimer Impurity (2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile) provides a comparative framework:

  • Molecular Formula: C₂₆H₂₉N₃ vs. the target compound’s estimated monomeric formula (~C₁₃H₁₄N₂).
  • Substituents: Tertiary nitrile (2-cyanopropan-2-yl) at the phenyl 3-position vs. the target’s primary cyanomethyl group.
  • Properties :
    • Higher molecular weight (383.53 g/mol) and logP (5.93) due to increased branching and aromaticity.
    • Reduced solubility in polar solvents compared to the target compound.
  • Applications : As a pharmaceutical impurity, its dimeric structure may alter pharmacokinetics, emphasizing the importance of substituent steric effects .

Nitrile-Containing Heterocyclic Compounds

  • 2-Methyl-5-phenyl-3-furonitrile (CAS 382167-57-9): Replaces the benzene ring with a furan heterocycle. Lower thermal stability compared to benzene derivatives .
  • 2-[(2,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzonitrile (CAS 1190013-81-4) :
    • Incorporates sulfanyl and trifluoromethyl groups.
    • Key Differences : Strong electron-withdrawing groups (Cl, CF₃) increase nitrile electrophilicity, favoring reactions like hydrolysis. Higher logP (estimated >6) due to halogenation .

Discussion of Research Findings

  • Substituent Effects: Primary nitriles (e.g., cyanomethyl) exhibit higher reactivity in hydrolysis and nucleophilic additions than tertiary nitriles (e.g., 2-cyanopropan-2-yl). Methyl groups enhance lipophilicity, while polar substituents (hydroxymethyl, formyl) improve aqueous solubility .
  • Aromatic vs. Heterocyclic Systems : Benzene derivatives generally show greater thermal stability and lower dipole moments than furan-based analogs, influencing their suitability in high-temperature applications .
  • Dimerization Impact : Dimeric structures, as seen in , significantly alter pharmacokinetic profiles, underscoring the need for rigorous impurity control in drug synthesis .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Reactivity Notes
Target Compound* ~C₁₃H₁₄N₂ ~198.3 3-CH₂CN, 5-CH₃ ~3.5† Moderate nitrile reactivity
Anastrozole Dimer Impurity C₂₆H₂₉N₃ 383.53 3-(CH₃)₂CCN, 5-CH₃ (dimer) 5.93 Low solubility, high steric hindrance
CHEBI:143333 C₁₄H₁₅N₂O 231.29 3-(CH₃)₂CCN, 5-CH₂OH ~2.8† Enhanced polarity
2-Methyl-5-phenyl-3-furonitrile C₁₂H₉NO 183.21 Furan ring, 3-CN ~2.1† Resonance-stabilized nitrile

*Estimated values based on structural analogs. †Predicted using fragment-based methods.

Biological Activity

2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile, a nitrile compound, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and enzyme studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2
  • Molecular Weight : 214.27 g/mol

The compound features a cyanomethyl group attached to a methylphenyl ring, which is further connected to a methylpropanenitrile moiety. Its unique structure allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of various enzymes, thereby blocking their catalytic functions. This inhibition can modulate metabolic pathways and cellular responses.
  • Signal Transduction Modulation : By interacting with cellular receptors, it may influence signal transduction pathways, affecting cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Potential : The compound has shown promise in preclinical studies as an anticancer agent through its ability to induce apoptosis in cancer cell lines.
  • Enzyme-Catalyzed Reactions : It is utilized in the study of enzyme-catalyzed reactions, serving as a probe to investigate biological pathways and mechanisms.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer drug candidate.
  • Enzyme Inhibition Studies :
    • Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure SimilarityBiological Activity
3-Amino-1-benzothiophene-2-carbonitrileNitrile groupAntimicrobial
2-ButylthiopheneThiophene ringAnticancer

The distinct structural features of this compound confer unique reactivity and potential applications in organic synthesis and medicinal chemistry.

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